(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine
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Overview
Description
(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine is a chiral amine compound with a unique structure that includes a triethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine typically involves the use of chiral amine dehydrogenases (AmDHs) for biocatalytic reductive amination. This method allows for the production of optically active amines with high enantioselectivity . The reaction conditions often include the use of specific enzymes, substrates, and co-factors to achieve the desired conversion and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of biocatalysts in industrial settings offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .
Scientific Research Applications
(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The triethylsilyl group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- (S)-Pentan-2-amine
- (S)-1-Methoxypropan-2-amine
- (S)-3-Aminobutan-1-ol
Uniqueness
(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H29NOSi |
---|---|
Molecular Weight |
231.45 g/mol |
IUPAC Name |
(2S)-4-methyl-1-triethylsilyloxypentan-2-amine |
InChI |
InChI=1S/C12H29NOSi/c1-6-15(7-2,8-3)14-10-12(13)9-11(4)5/h11-12H,6-10,13H2,1-5H3/t12-/m0/s1 |
InChI Key |
GFCJQGIUXYMUFJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)OC[C@H](CC(C)C)N |
Canonical SMILES |
CC[Si](CC)(CC)OCC(CC(C)C)N |
Origin of Product |
United States |
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